molecular formula C14H18BNO4 B13414492 4,4,5,5-Tetramethyl-2-[2-(4-nitrophenyl)ethenyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[2-(4-nitrophenyl)ethenyl]-1,3,2-dioxaborolane

Cat. No.: B13414492
M. Wt: 275.11 g/mol
InChI Key: BXXRMYWJQYBIEW-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[2-(4-nitrophenyl)ethenyl]-1,3,2-dioxaborolane is an organic compound with the molecular formula C12H16BNO4. It is a boronic ester derivative, often used in organic synthesis and various chemical reactions due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[2-(4-nitrophenyl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with 4-nitrophenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[2-(4-nitrophenyl)ethenyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various boronic acids, esters, and other boron-containing compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[2-(4-nitrophenyl)ethenyl]-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals and diagnostic agents.

    Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-[2-(4-nitrophenyl)ethenyl]-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. The boron atom in the compound acts as a Lewis acid, facilitating various chemical transformations. Molecular targets include organic substrates that undergo coupling reactions, leading to the formation of complex molecules .

Comparison with Similar Compounds

Similar Compounds

    Vinylboronic acid pinacol ester: Similar in structure but with a vinyl group instead of a nitrophenyl group.

    Phenylboronic acid pinacol ester: Contains a phenyl group instead of a nitrophenyl group.

    Isopropenylboronic acid pinacol ester: Features an isopropenyl group.

Uniqueness

4,4,5,5-Tetramethyl-2-[2-(4-nitrophenyl)ethenyl]-1,3,2-dioxaborolane is unique due to its nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in specific synthetic applications where other boronic esters may not be as effective .

Properties

Molecular Formula

C14H18BNO4

Molecular Weight

275.11 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(4-nitrophenyl)ethenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C14H18BNO4/c1-13(2)14(3,4)20-15(19-13)10-9-11-5-7-12(8-6-11)16(17)18/h5-10H,1-4H3

InChI Key

BXXRMYWJQYBIEW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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